
2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)ethanamine dihydrochloride
概要
説明
“2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)ethanamine dihydrochloride” is a chemical compound with the molecular formula C10H15N3. It is also known by other names such as "5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDIN-2-ETHYLAMINE" . This compound can be used as an organic synthesis intermediate .
Synthesis Analysis
The preparation method of “2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)ethanamine” involves reducing 1,8-naphthylpyridine with hydrogen in the presence of a catalyst . The specific preparation method includes adding 1,8-naphthopyridine and hydrogen to the catalyst at a suitable temperature and pressure, and reacting .Molecular Structure Analysis
The molecular structure of “2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)ethanamine” consists of a naphthyridine ring system that is tetrahydrogenated . The average mass of the molecule is 177.246 Da and the monoisotopic mass is 177.126602 Da .作用機序
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel that is activated by the binding of acetylcholine or other agonists. Activation of the receptor results in the influx of cations, such as calcium and sodium, into the cell, leading to a variety of downstream effects. 2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)ethanamine dihydrochloride binds to the α7 receptor with high affinity and specificity, resulting in the activation of the receptor and the downstream effects associated with its activation.
Biochemical and Physiological Effects:
Activation of the α7 nicotinic acetylcholine receptor by this compound has been shown to have a variety of biochemical and physiological effects. These include the modulation of neurotransmitter release, the regulation of gene expression, and the modulation of inflammatory responses. In addition, the compound has been shown to have neuroprotective effects in several animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
The advantages of using 2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)ethanamine dihydrochloride in lab experiments include its high affinity and specificity for the α7 nicotinic acetylcholine receptor, making it a valuable tool for studying the function of this receptor. In addition, the compound has been shown to have neuroprotective effects in several animal models of neurological disorders, making it a potential therapeutic agent.
The limitations of using this compound in lab experiments include its potential toxicity and the need for careful dosing and administration. In addition, the compound may have off-target effects that could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)ethanamine dihydrochloride and its potential therapeutic applications. These include:
1. Further investigation of the neuroprotective effects of the compound in animal models of neurological disorders.
2. Development of more selective and potent agonists of the α7 nicotinic acetylcholine receptor for use in experimental and therapeutic applications.
3. Investigation of the potential use of the compound in the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease.
4. Investigation of the potential use of the compound in the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia.
5. Investigation of the potential use of the compound in the treatment of addiction and substance abuse disorders, such as nicotine addiction.
In conclusion, this compound is a valuable tool for studying the function of the α7 nicotinic acetylcholine receptor and its potential therapeutic applications. Further research is needed to fully understand the biochemical and physiological effects of the compound and its potential use in the treatment of various disorders.
科学的研究の応用
The α7 nicotinic acetylcholine receptor is involved in a variety of physiological processes, including learning and memory, attention, and inflammation. Therefore, the selective activation of this receptor has been studied extensively for its potential therapeutic applications. 2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)ethanamine dihydrochloride has been shown to be a potent and selective agonist of the α7 receptor, making it a valuable tool for studying the function of this receptor in vitro and in vivo.
特性
IUPAC Name |
2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c11-6-5-9-4-3-8-2-1-7-12-10(8)13-9;;/h3-4H,1-2,5-7,11H2,(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAADIEZCPINYQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=C(C=C2)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





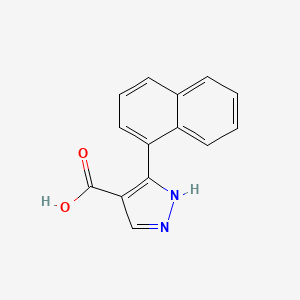
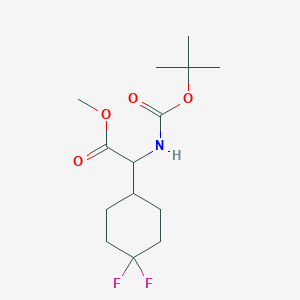

![5-Benzothiazol-2-ylmethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B3117802.png)
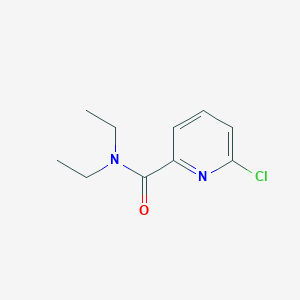
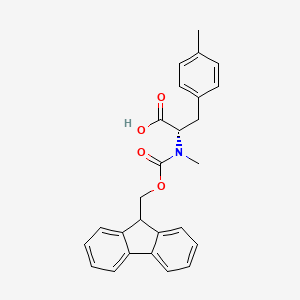
![Ethyl 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B3117825.png)
![3-[1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-1-(2,3-dichlorophenyl)urea](/img/structure/B3117829.png)
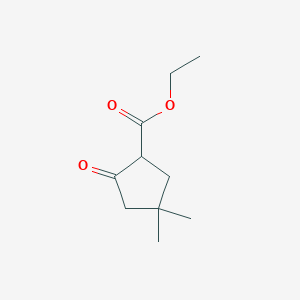

![O-[(2,3-dichlorophenyl)methyl]hydroxylamine](/img/structure/B3117851.png)
